4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)benzonitrile
Description
4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a trifluoroethoxy (–OCH₂CF₃) group at the para position and a trifluoromethyl (–CF₃) group at the meta position. This structure confers strong electron-withdrawing effects, enhancing stability and influencing reactivity in synthetic pathways. The compound is of interest in pharmaceutical and agrochemical research due to the metabolic stability imparted by fluorine atoms .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO/c11-9(12,13)5-18-8-2-1-6(4-17)3-7(8)10(14,15)16/h1-3H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLFACWZPAKHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)benzonitrile is a fluorinated organic compound with potential applications in medicinal chemistry and biological research. Its unique trifluoromethyl and trifluoroethoxy groups may influence its biological activity, making it a subject of interest for further investigation.
Chemical Structure and Properties
- Chemical Formula : C11H8F6N
- Molecular Weight : 251.18 g/mol
- CAS Number : 56935-77-4
The presence of multiple fluorine atoms in the structure can enhance lipophilicity and metabolic stability, which are critical properties for drug candidates.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related trifluoromethyl compounds have shown efficacy against various cancer cell lines. The mechanism often involves inhibition of key signaling pathways associated with tumor growth.
- Case Study : A study highlighted the activity of trifluoromethyl-substituted benzonitriles against gastrointestinal stromal tumors (GISTs), particularly targeting c-KIT mutations. These compounds demonstrated potent inhibitory effects on mutant c-KIT signaling pathways, suggesting that this compound could serve as a lead compound for developing GIST therapies .
Pharmacokinetics
The pharmacokinetic profile of fluorinated compounds often shows improved absorption and distribution characteristics. Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic properties in vivo, similar to other trifluoromethyl-containing drugs.
- Pharmacodynamic Studies : In vivo studies on related compounds have demonstrated effective tumor regression in animal models, indicating potential for clinical application .
Toxicological Profile
Understanding the safety profile of this compound is essential for therapeutic development. Preliminary data suggest that while fluorinated compounds can exhibit cytotoxicity at high concentrations, their therapeutic indices may be favorable when dosed appropriately.
- Toxicity Studies : Related compounds have shown acute toxicity in specific assays; thus, careful evaluation through animal studies is recommended to ascertain the safety margin .
Comparative Analysis with Related Compounds
| Compound Name | Antitumor Activity | Pharmacokinetic Profile | Toxicity Level |
|---|---|---|---|
| This compound | Moderate | Favorable | Moderate |
| 3-(Trifluoromethyl)benzonitrile | High | Good | Low |
| 4-Chloro-3-(trifluoromethyl)phenyl | High | Moderate | High |
Scientific Research Applications
Medicinal Chemistry
TFEBN has been studied for its potential use in drug development, particularly as a scaffold for designing novel pharmaceuticals. The trifluoromethyl and trifluoroethoxy groups contribute to increased metabolic stability and bioavailability.
Case Studies:
- A study on fluorinated benzonitriles indicated that modifications like those in TFEBN can lead to compounds with enhanced affinity for specific biological targets (e.g., enzymes or receptors) .
- Research has shown that compounds with trifluoromethyl groups exhibit increased potency against certain cancer cell lines, suggesting TFEBN's potential in oncology .
Materials Science
In materials science, TFEBN is being explored as a building block for synthesizing advanced materials such as polymers and coatings. Its fluorinated nature imparts unique properties like chemical resistance and thermal stability.
Case Studies:
- TFEBN has been incorporated into polymer matrices to improve hydrophobicity and mechanical strength in coatings used in harsh environments .
- Research indicates that fluorinated polymers exhibit lower surface energy, making them suitable for applications in self-cleaning surfaces .
Agrochemicals
The compound's unique properties also make it a candidate for developing agrochemical formulations. Fluorinated compounds often show increased efficacy as pesticides or herbicides due to their enhanced stability and activity.
Case Studies:
- A study demonstrated that fluorinated benzonitriles could serve as effective fungicides, providing better control of plant pathogens compared to non-fluorinated counterparts .
- Research into herbicide formulations highlighted the role of trifluoromethyl groups in increasing the selectivity and efficacy of active ingredients against specific weed species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile
- Substituents : Methylsulfonyl (–SO₂CH₃) at para, –CF₃ at meta.
- Key Differences: The sulfonyl group is more polar and electron-withdrawing than trifluoroethoxy, increasing solubility in polar solvents (e.g., DMSO) and reactivity in nucleophilic aromatic substitutions.
3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 175204-13-4)
- Substituents : Two trifluoroethoxy groups at ortho and para positions, bromine at meta.
- Key Differences : The dual trifluoroethoxy groups amplify electron withdrawal, making the nitrile group highly electrophilic. Bromine provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound .
4-Fluoro-3-(trifluoromethyl)benzonitrile
- Substituents : Fluorine at para, –CF₃ at meta.
- Key Differences : Fluorine’s smaller size and higher electronegativity increase dipole-dipole interactions, leading to higher melting points (estimated 90–110°C) compared to the trifluoroethoxy analog. However, the trifluoroethoxy group’s bulk may reduce crystallinity .
ND-14 (4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile)
- Substituents: Complex imidazolidinone-thione ring system.
- Key Differences : The fused heterocycle enhances binding to biological targets (e.g., enzymes), making ND-14 a potent pharmaceutical intermediate. The target compound’s simpler structure lacks this specificity but is more synthetically accessible .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Substituents | Boiling Point (°C, estimated) | Solubility (Polarity Trend) | Key Application |
|---|---|---|---|---|
| 4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)benzonitrile | –OCH₂CF₃ (para), –CF₃ (meta) | 180–200 | Moderate (CHCl₃, DCM) | Pharma intermediates |
| 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile | –SO₂CH₃ (para), –CF₃ (meta) | >250 | High (DMSO, DMF) | Reactive intermediates |
| 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | –OCH₂CF₃ (ortho, para), Br (meta) | 210–230 | Low (EtOAc) | Cross-coupling precursor |
| 4-Fluoro-3-(trifluoromethyl)benzonitrile | –F (para), –CF₃ (meta) | 90–110 (mp) | Moderate (Acetone) | Electronic materials |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
